2-(Oxan-4-yl)propan-1-ol
Description
Contextual Significance of Tetrahydropyran (B127337) (Oxane) Ring Systems in Chemical Synthesis
The tetrahydropyran ring, also known by its IUPAC name oxane, is a six-membered heterocyclic ether. wikipedia.org This structural unit is of considerable importance in organic chemistry. It forms the core of pyranose sugars, such as glucose, highlighting its prevalence in nature. wikidoc.orgchemeurope.com In the realm of chemical synthesis, the tetrahydropyran moiety is frequently employed as a protecting group for alcohols. wikipedia.org The reaction of an alcohol with 3,4-dihydropyran results in the formation of a 2-tetrahydropyranyl (THP) ether, which effectively shields the alcohol from a wide range of reaction conditions. wikipedia.org This protective group can be subsequently removed under acidic conditions. wikidoc.orgchemeurope.com
The construction of the tetrahydropyran ring itself can be achieved through various synthetic strategies. A classic method involves the hydrogenation of dihydropyran using a Raney nickel catalyst. wikidoc.orgchemeurope.com More advanced methods, crucial for the synthesis of complex natural products, include metal-mediated cyclizations, ring-closing metathesis, and hetero-Diels–Alder reactions. rsc.org The stability and well-defined stereochemistry of the tetrahydropyran ring make it a valuable component in the design of new molecules.
Research Relevance of Primary Alcohol Functionalities in Complex Molecules
Primary alcohols are a fundamental functional group in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. numberanalytics.com The hydroxyl (-OH) group in a primary alcohol is attached to a carbon atom that is bonded to only one other alkyl group. numberanalytics.com This structural feature dictates its reactivity.
Primary alcohols can undergo a variety of chemical transformations. solubilityofthings.com Oxidation of a primary alcohol can yield an aldehyde, which can be further oxidized to a carboxylic acid. numberanalytics.combritannica.com The choice of oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) for aldehydes or chromic acid for carboxylic acids, allows for controlled transformations. britannica.com Furthermore, primary alcohols can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups, and esterification reactions with carboxylic acids to form esters. solubilityofthings.comsolubilityofthings.com Their ability to act as both nucleophiles and electrophiles, depending on the reaction conditions, underscores their importance as building blocks in organic synthesis. solubilityofthings.com
Overview of Structural Features and Potential for Stereoisomerism in 2-(Oxan-4-yl)propan-1-ol
This compound possesses a unique combination of structural features that give rise to the possibility of stereoisomerism. The molecule has the chemical formula C8H16O2 and a molecular weight of 144.21 g/mol . chemsrc.com The core structure consists of a propane-1-ol chain substituted at the second carbon with a tetrahydropyran (oxane) ring at the 4-position.
A key aspect of this molecule's structure is the presence of a stereogenic center. A stereogenic center is a carbon atom that is attached to four different groups. utexas.edu In this compound, the carbon atom at the second position of the propanol (B110389) chain (C2) is bonded to a hydrogen atom, a methyl group, a hydroxymethyl group (-CH2OH), and the oxan-4-yl group. Since these four groups are different, this carbon is a chiral center.
The presence of a single chiral center means that this compound can exist as a pair of enantiomers. utexas.edudocbrown.info Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edu These two forms are often designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. saskoer.ca The existence of these stereoisomers can have significant implications in biological systems and in the synthesis of chiral molecules.
Additionally, the tetrahydropyran ring itself can exhibit conformational isomerism, though this is a more dynamic process of interconversion between different chair and boat conformations rather than distinct, separable isomers at room temperature. The substitution at the 4-position of the ring can influence the preferred conformation.
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)8-2-4-10-5-3-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCGDMDBFXQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Oxan 4 Yl Propan 1 Ol and Analogues
Retrosynthetic Approaches to the 2-(Oxan-4-yl)propan-1-ol Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn illuminates potential forward synthetic routes. amazonaws.com For this compound, several logical disconnections can be proposed, focusing on the formation of the carbon skeleton and the tetrahydropyran (B127337) ring.
Figure 1: Key Retrosynthetic Disconnections for this compound
Disconnection A (C4-Cα Bond): The most straightforward disconnection breaks the bond between the tetrahydropyran ring and the propanol (B110389) side chain. This approach simplifies the molecule into two key fragments: a tetrahydropyran-4-yl synthon (either a nucleophile or an electrophile) and a 3-carbon propanol synthon. In the forward synthesis, this could involve the reaction of a nucleophilic species like (oxan-4-yl)methylmagnesium bromide with acetaldehyde (B116499) or the reaction of an electrophilic species such as 4-formyloxane with an ethyl organometallic reagent, followed by manipulation of the oxidation state.
Disconnection B (Alkene Precursor): An alternative strategy involves a functional group interconversion, envisioning the propanol moiety arising from an alkene precursor. A retrosynthetic disconnection of the C-O and C-B bonds from a hypothetical hydroboration-oxidation step reveals a propenyl-substituted tetrahydropyran, 4-(prop-1-en-1-yl)oxane. This intermediate can be further disconnected via a Wittig-type reaction into tetrahydropyran-4-carbaldehyde and an ethylidene phosphorane. wikipedia.orgorganic-chemistry.org This is a powerful and common strategy for constructing specific alkene geometries.
Disconnection C (Ring Formation): A more convergent approach involves constructing the tetrahydropyran ring itself during the synthesis. This disconnection breaks the C-O bonds of the ether, leading to an acyclic diol precursor. The forward synthesis would then rely on a cyclization reaction, such as an intramolecular Williamson ether synthesis or an acid-catalyzed Prins cyclization, to form the heterocyclic core. nih.govorganic-chemistry.org This method is particularly useful for creating highly substituted or stereochemically complex tetrahydropyran analogues.
Direct Synthesis Strategies
Based on the retrosynthetic analysis, several direct synthetic pathways can be devised. These strategies focus on either building the key fragments and coupling them or constructing the entire framework with the desired functionalities in place.
The tetrahydropyran ring is a common structural motif, and numerous methods for its synthesis have been developed. When the synthesis plan involves creating the ring (as in Disconnection C), these methods are critical. Key strategies include intramolecular cyclizations of functionalized, linear precursors.
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org It is a powerful method for forming highly substituted tetrahydropyrans, often with high diastereoselectivity. acs.org
Intramolecular Hydroalkoxylation: The cyclization of unsaturated alcohols (specifically, δ-hydroxy olefins) can be catalyzed by various transition metals (e.g., platinum, gold, cobalt) to yield tetrahydropyran rings. organic-chemistry.org
Oxa-Michael Addition: An intramolecular 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system provides a direct route to functionalized tetrahydropyrans. nih.gov This approach has been utilized in the asymmetric synthesis of complex THP-containing molecules. whiterose.ac.uk
Hetero-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an aldehyde (an oxo-Diels-Alder reaction) can construct the dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. whiterose.ac.uk
Table 1: Selected Methodologies for Tetrahydropyran Ring Synthesis
| Reaction Type | Precursors | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Brønsted or Lewis Acids (e.g., InCl₃, Re(VII) complexes) | Forms C-C and C-O bonds simultaneously; often highly stereoselective. organic-chemistry.org |
| Intramolecular Hydroalkoxylation | γ- or δ-Hydroxy olefin | Pt(II), Au(I), Co(II) complexes | Tolerates a wide range of functional groups. organic-chemistry.org |
| Intramolecular oxa-Michael Addition | ε-Hydroxy-α,β-unsaturated ketone/ester | Base (e.g., KF) or Chiral Organocatalyst | Forms stereocenters effectively; useful for asymmetric synthesis. whiterose.ac.uknih.gov |
| Hetero-Diels-Alder Reaction | Diene, Aldehyde | Chiral Organocatalyst (e.g., squaramide-based) | Can create multiple contiguous stereocenters with high enantioselectivity. whiterose.ac.uk |
When starting with a pre-formed tetrahydropyran ring, the primary challenge is the construction and attachment of the 2-hydroxypropyl side chain.
A robust and highly controllable method follows the logic of Disconnection B, utilizing a Wittig reaction. The synthesis commences with a readily available starting material, tetrahydropyran-4-carbonitrile, which can be reduced to tetrahydropyran-4-carbaldehyde using a reagent like diisobutylaluminum hydride (DIBAL-H). chemicalbook.com
The resulting aldehyde undergoes a Wittig olefination with an ethylidene ylide, such as ethyltriphenylphosphonium bromide, to form the alkene 4-(prop-1-en-1-yl)oxane. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction (E/Z selectivity) depends heavily on the nature of the ylide and the reaction conditions. organic-chemistry.org Non-stabilized ylides, like the one used here, typically favor the formation of the Z-alkene. wikipedia.org The final step is the anti-Markovnikov hydroboration-oxidation of the alkene, which regioselectively installs the hydroxyl group at the terminal carbon, yielding the target this compound.
The crucial step in many synthetic routes is the carbon-carbon bond-forming reaction that links the tetrahydropyran core to the side chain precursor.
Wittig Reaction: As detailed above, this is a premier method for converting a carbonyl group (aldehyde or ketone) into an alkene. libretexts.org The reaction between a phosphonium (B103445) ylide and an aldehyde proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. wikipedia.orgorganic-chemistry.org This reaction is exceptionally reliable for C=C bond formation.
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental C-C bond-forming strategy. leah4sci.commasterorganicchemistry.com For instance, the synthesis could be envisioned by reacting (tetrahydropyran-4-yl)acetaldehyde with methylmagnesium bromide. The required aldehyde can be synthesized from commercially available (tetrahydropyran-4-yl)methanol by oxidation, chain extension (e.g., via the corresponding tosylate and cyanide, followed by reduction), and subsequent oxidation. While multi-step, this approach leverages classic and high-yielding transformations. A double addition of a Grignard reagent to an ester can also be used to form tertiary alcohols. masterorganicchemistry.com
Table 2: Key Coupling Reactions for Assembling the this compound Skeleton
| Reaction | THP-based Reagent | Side Chain Reagent | Resulting Intermediate |
|---|---|---|---|
| Wittig Olefination | Tetrahydropyran-4-carbaldehyde | Ethyltriphenylphosphonium ylide | 4-(Prop-1-en-1-yl)oxane |
| Grignard Addition | (Tetrahydropyran-4-yl)acetaldehyde | Methylmagnesium bromide | This compound (directly) |
| Grignard Addition | Tetrahydropyran-4-carbaldehyde | Ethylmagnesium bromide | 1-(Oxan-4-yl)propan-1-ol (Isomer) |
Stereoselective Synthesis of this compound
The target molecule contains a single stereocenter at the C-2 position of the propanol side chain. Controlling the absolute stereochemistry at this center is crucial for applications where chirality is important, such as in pharmacology.
Achieving stereocontrol requires the use of asymmetric synthesis techniques. These can be broadly categorized into methods using chiral catalysts, chiral auxiliaries, or enzymes.
Catalytic Asymmetric Hydrogenation: If the synthesis proceeds through the 4-(prop-1-en-1-yl)oxane intermediate, a catalytic asymmetric hydrogenation using a chiral transition metal catalyst (e.g., complexes of Rhodium, Ruthenium, or Iridium with chiral phosphine (B1218219) ligands) can reduce the double bond and establish the stereocenter with high enantiomeric excess (ee).
Organocatalysis: The field of organocatalysis offers powerful tools for asymmetric synthesis. uniroma1.it For example, a chiral catalyst, such as L-proline or its derivatives, could be used to catalyze an asymmetric aldol (B89426) or Mannich reaction to build the side chain stereoselectively. nih.govresearchgate.netclockss.org An asymmetric Prins cyclization, catalyzed by a chiral Brønsted acid, could be employed to construct the tetrahydropyran ring and simultaneously set adjacent stereocenters in more complex analogues. researchgate.net
Enzymatic Resolution: A well-established method for obtaining enantiopure alcohols is through enzymatic resolution. The racemic this compound can be subjected to acylation catalyzed by a lipase (B570770) (e.g., Candida antarctica Lipase B) using an acyl donor like vinyl acetate. The enzyme will selectively acylate one enantiomer, allowing the resulting ester and the unreacted alcohol enantiomer to be separated chromatographically. For higher efficiency, a dynamic kinetic resolution (DKR) process can be employed, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer product. mdpi.com
Table 3: Potential Strategies for Stereoselective Synthesis
| Strategy | Key Step | Catalyst/Reagent Type | Expected Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of 4-(prop-1-en-1-yl)oxane | Chiral Rh or Ru phosphine complex | Enantioenriched this compound |
| Asymmetric Aldol Reaction | C-C bond formation | L-Proline or other chiral amine | Enantioenriched β-hydroxy ketone precursor |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer | Lipase (e.g., CAL-B) + Acyl donor | Separation of enantiomers (one as alcohol, one as ester) |
| Dynamic Kinetic Resolution (DKR) | Acylation with in-situ racemization | Lipase + Racemization catalyst (e.g., Ru complex) | High yield of a single enantiomer of the acylated product |
Application of Chiral Auxiliaries in Stereocontrol
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.gov This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. nih.gov
For the synthesis of this compound, a chiral auxiliary could be employed to control the stereochemistry during the formation of the C-C bond alpha to the oxane ring. A plausible approach involves the alkylation of an enolate derived from an amide of tetrahydropyran-4-carboxylic acid. Evans' oxazolidinones or pseudoephenamine are effective auxiliaries for such transformations, offering high diastereoselectivity due to steric hindrance that directs the approach of the electrophile. nih.gov
The general sequence would be:
Coupling of tetrahydropyran-4-carboxylic acid with a chiral auxiliary (e.g., (1R,2R)-pseudoephenamine).
Formation of the corresponding enolate using a strong base like lithium diisopropylamide (LDA).
Diastereoselective alkylation of the enolate with a methyl halide.
Removal of the auxiliary, typically by reduction or hydrolysis, to yield the chiral alcohol or a corresponding carboxylic acid, which can then be reduced to this compound. nih.gov
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (1S,2S)-Pseudoephedrine | Benzyl bromide | >95:5 | nih.gov |
| (1R,2R)-Pseudoephenamine | Methyl iodide | >98:2 | nih.gov |
| Evans' Oxazolidinone | Allyl iodide | 99:1 | nih.gov |
This table presents representative data for asymmetric alkylations using chiral auxiliaries in systems analogous to the synthesis of this compound precursors.
Organocatalytic and Organometallic Asymmetric Synthesis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often providing high enantioselectivity without the need for metal catalysts. zlibrary.to For the synthesis of chiral alcohols like this compound, the asymmetric aldol reaction is a particularly powerful tool. nih.gov
A potential organocatalytic route could involve the reaction of tetrahydropyran-4-carbaldehyde with a ketone, such as acetone, catalyzed by a chiral amine like L-proline or its derivatives. nih.gov The mechanism typically proceeds through an enamine intermediate formed between the ketone and the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, dictated by the catalyst's chiral environment, to form a β-hydroxy ketone. Subsequent reduction of the ketone functionality would yield the target 1,3-diol structure. nih.govdntb.gov.ua
Organometallic approaches can also be employed. For instance, a cooperative system using a prolinol ether catalyst, a transition metal salt (e.g., CuI), and a Brønsted acid can facilitate highly stereoselective cross-aldol couplings, achieving excellent diastereo- and enantioselectivity. rsc.org
| Catalyst | Aldehyde | Ketone | Enantiomeric Excess (ee) | Reference |
| L-Proline | Benzaldehyde | Acetone | 80% | nih.gov |
| L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 99% | nih.gov |
| Cinchona Alkaloid Thiourea | Isatin | Malononitrile | up to 87% | nsf.gov |
This table shows typical enantioselectivities achieved in organocatalytic aldol reactions relevant to the synthesis of chiral β-hydroxy carbonyl precursors.
Biocatalytic Transformations for Chiral Induction
Biocatalysis leverages the high selectivity of enzymes to perform chiral transformations under mild conditions. nih.govnih.gov For synthesizing enantiomerically pure this compound, two primary biocatalytic strategies are applicable: the asymmetric reduction of a ketone precursor or the kinetic resolution of a racemic alcohol. nih.govresearchgate.net
Asymmetric Ketone Reduction : The precursor ketone, 1-(oxan-4-yl)propan-1-one, can be stereoselectively reduced using ketoreductase enzymes (KREDs). These enzymes, often used as whole-cell biocatalysts (e.g., using Saccharomyces cerevisiae) or as isolated enzymes, utilize cofactors like NADPH to deliver a hydride to one face of the carbonyl group, producing the alcohol with high enantiomeric excess. nih.gov The choice of enzyme determines whether the (R)- or (S)-enantiomer is formed.
Kinetic Resolution : A racemic mixture of this compound can be resolved using lipases. In a typical procedure, the racemic alcohol is subjected to acylation in the presence of a lipase (e.g., from Candida antarctica). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. mdpi.com
| Enzyme Type | Substrate | Transformation | Product ee | Reference |
| Ketoreductase | Prochiral Ketone | Asymmetric Reduction | >99% | nih.gov |
| Lipase | Racemic Alcohol | Kinetic Resolution (Acylation) | >99% | mdpi.com |
| Alcohol Dehydrogenase | Prochiral Ketone | Asymmetric Reduction | >99% | nih.gov |
This table summarizes the high enantioselectivities achievable with biocatalytic methods for producing chiral alcohols.
Chiral Pool Derived Syntheses
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com Terpenes, amino acids, and carbohydrates are common starting points. For a molecule like this compound, a monoterpene such as linalool (B1675412) could serve as a viable chiral precursor.
A synthetic approach starting from an enantiomer of linalool could involve stereospecific cyclization. For example, epoxidation of the trisubstituted double bond of linalool followed by an acid-catalyzed intramolecular cyclization can lead to the formation of a substituted tetrahydropyran ring with defined stereocenters. mdpi.com The remaining functional groups can then be chemically modified to arrive at the target structure. This strategy effectively transfers the inherent chirality of the starting material to the final product.
Catalytic Aspects in the Synthesis of this compound
Catalysis is central to the efficient and selective synthesis of this compound, playing key roles in both forming the heterocyclic ring and establishing the final alcohol functionality. Both homogeneous and heterogeneous catalysts offer distinct advantages for specific transformations.
Homogeneous Catalysis for Specific Transformations
Homogeneous catalysts, which operate in the same phase as the reactants, are prized for their high activity, selectivity, and mild reaction conditions. nih.gov In the context of synthesizing this compound, homogeneous catalysts are particularly relevant for asymmetric hydrogenation and hydroformylation reactions.
For instance, the reduction of a ketone precursor, such as 1-(oxan-4-yl)propan-1-one, can be achieved with high enantioselectivity using Noyori-type ruthenium or rhodium complexes with chiral phosphine ligands. researchgate.net Another important application is transfer hydrogenation, where an inexpensive hydrogen source like 2-propanol is used in conjunction with a transition metal catalyst (e.g., a Ru-arene complex) to reduce a carbonyl group. mdpi.com This method avoids the need for high-pressure hydrogen gas.
| Catalyst Type | Reaction | Substrate | Key Features | Reference |
| Ru-BINAP Complex | Asymmetric Hydrogenation | Ketone | High ee, mild conditions | nih.gov |
| Rh-Diphosphine Complex | Transfer Hydrogenation | Ketone | Uses 2-propanol as H-donor | mdpi.com |
| Co(salen) Complex | Intramolecular Hydroalkoxylation | Alkenol | Forms THP ring | organic-chemistry.org |
This table highlights examples of homogeneous catalysts and their application in reactions relevant to the synthesis of this compound.
Heterogeneous Catalysis in Hydrogenation and Other Steps
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recycling—a significant advantage in industrial processes. rsc.org
A key step where heterogeneous catalysis can be applied is the hydrogenation of a dihydropyran precursor to form the saturated oxane ring. Catalysts such as palladium on carbon (Pd/C) or nickel on silica (B1680970) (Ni/SiO₂) are highly effective for this type of alkene reduction, typically carried out under a hydrogen atmosphere. rsc.orgmdpi.com For example, 3,4-dihydropyran can be hydrogenated to tetrahydropyran with high yield and selectivity. rsc.org
Furthermore, solid acid catalysts are employed in the formation of the tetrahydropyran ring itself. For example, ammonium (B1175870) sulfate (B86663) supported on silica (NH₄HSO₄@SiO₂) can catalyze the tetrahydropyranylation of alcohols, a reaction that proceeds via principles similar to ring-closing etherification. nih.govnih.gov These solid catalysts are often more environmentally benign and easier to handle than their homogeneous counterparts like p-toluenesulfonic acid. uva.es
| Catalyst | Reaction | Substrate | Advantages | Reference |
| Ni/SiO₂ | Hydrogenation | Dihydropyran | High yield, recyclable | rsc.org |
| Pd/C | Hydrogenation | Alkene | High efficiency, industry standard | beilstein-journals.org |
| NH₄HSO₄@SiO₂ | Tetrahydropyranylation | Alcohol | Recyclable, mild conditions | nih.gov |
This table provides examples of heterogeneous catalysts used in the formation and saturation of the tetrahydropyran ring.
Mechanistic Insights into Catalyzed Reactions
The synthesis of this compound can be achieved through various catalytic pathways, with the choice of catalyst being crucial for reaction efficiency and stereoselectivity. A common and effective strategy involves the catalytic hydrogenation of an unsaturated precursor, such as 2-(oxan-4-yl)prop-2-en-1-ol. This reaction is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.
The mechanism of this catalytic hydrogenation is generally understood to proceed via the Horiuti-Polanyi mechanism. The process begins with the adsorption of molecular hydrogen onto the surface of the metal catalyst, leading to the dissociation of the H-H bond and the formation of metal-hydride bonds. The alkene substrate then adsorbs onto the catalyst surface through π-d orbital interactions. The reaction proceeds through the stepwise addition of two hydrogen atoms to the double bond. The first hydrogen atom adds to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that is still bound to the catalyst surface. The second hydrogen atom then adds to the other carbon atom, leading to the formation of the saturated product, this compound, which subsequently desorbs from the catalyst surface. The stereochemistry of the final product is often influenced by the mode of adsorption of the alkene onto the catalyst surface.
Another plausible catalyzed route to the tetrahydropyran ring system involves an acid-catalyzed Prins cyclization reaction. This reaction would typically involve the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis or Brønsted acid catalyst. For the synthesis of a this compound analogue, a suitable diol could undergo an intramolecular cyclization. The mechanism involves the activation of the aldehyde by the acid catalyst, followed by nucleophilic attack from the alkene of the homoallylic alcohol to form an oxocarbenium ion intermediate. This intermediate is then trapped by the hydroxyl group to form the tetrahydropyran ring. The final step would involve the deprotonation of the resulting oxonium ion to yield the desired product. The choice of acid catalyst can significantly influence the reaction rate and the stereochemical outcome.
Frustrated Lewis pair (FLP) chemistry also presents a potential metal-free catalytic approach for the hydrogenation of unsaturated precursors to this compound. researchgate.net In this mechanism, a sterically hindered Lewis acid and Lewis base are used to heterolytically cleave molecular hydrogen. researchgate.net The resulting proton and hydride can then be delivered to the unsaturated substrate in a stepwise or concerted manner to yield the saturated product. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and its analogues is essential for developing sustainable and environmentally responsible manufacturing processes. Green chemistry aims to minimize the environmental impact of chemical processes by focusing on aspects such as waste reduction, the use of safer chemicals and solvents, and energy efficiency.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all the reactants, expressed as a percentage. jocpr.com A higher atom economy indicates a more efficient and less wasteful process.
For a hypothetical synthesis of this compound, different routes can be evaluated based on their atom economy. For instance, a synthesis involving a catalytic hydrogenation step, which is an addition reaction, would have a high atom economy for that particular step.
Table 1: Atom Economy of Different Reaction Types in a Hypothetical Synthesis This table presents a hypothetical comparison of atom economy for different reaction types that could be part of a synthetic route to this compound or similar compounds.
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Grignard Reaction | 4-Oxanone, Isopropylmagnesium bromide | 1-(Oxan-4-yl)propan-1-ol | MgBr(OH) | ~75% |
| Wittig Reaction | 4-Oxanone, (Triphenylphosphoranylidene)ethane | 4-Ethylideneoxane | Triphenylphosphine oxide | ~30% |
As illustrated in the table, catalytic hydrogenation represents the most atom-economical choice for the reduction of a double bond. Optimizing a multi-step synthesis would involve maximizing the use of such high atom economy reactions.
The choice of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. The development and use of environmentally benign solvents are therefore a key focus in green synthetic design.
For the synthesis of tetrahydropyran derivatives, several greener solvent alternatives to traditional solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) have been explored. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a higher boiling point and is less prone to peroxide formation than THF. sigmaaldrich.com Water is also an attractive green solvent, although the solubility of organic substrates can be a limitation. researchgate.netorientjchem.org The use of ionic liquids and deep eutectic solvents (DESs) is another promising area of research. orientjchem.orgmdpi.com
Table 2: Comparison of Conventional and Greener Solvents This table provides a comparison of physical and environmental properties of some conventional and greener solvents that could be used in the synthesis of this compound.
| Solvent | Boiling Point (°C) | Source | Key Environmental/Safety Considerations |
|---|---|---|---|
| Dichloromethane (DCM) | 39.6 | Petrochemical | Suspected carcinogen, volatile organic compound (VOC) |
| Tetrahydrofuran (THF) | 66 | Petrochemical | Forms explosive peroxides, VOC |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Renewable (e.g., corncobs) | Lower peroxide formation than THF, biodegradable |
| Cyclopentyl methyl ether (CPME) | 106 | Petrochemical | High boiling point, low peroxide formation, hydrophobic |
| Water | 100 | Natural | Non-toxic, non-flammable, but limited organic solubility |
In addition to greener solvents, the use of heterogeneous catalysts is preferred over homogeneous catalysts from a green chemistry perspective. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, which reduces waste and the cost of the process. For the synthesis of this compound, using a supported metal catalyst like Pd/C for hydrogenation allows for easy catalyst recovery and reuse.
Reaction Chemistry and Mechanistic Elucidation of 2 Oxan 4 Yl Propan 1 Ol
Transformations Involving the Primary Alcohol Group
The primary alcohol is the most reactive site on the molecule, readily participating in oxidation, reduction (deoxygenation), and derivatization reactions.
The primary alcohol group of 2-(oxan-4-yl)propan-1-ol can be selectively oxidized to yield either the corresponding aldehyde, 2-(oxan-4-yl)propanal, or the carboxylic acid, 2-(oxan-4-yl)propanoic acid. The final product is determined by the choice of oxidizing agent and the specific reaction conditions employed.
Milder oxidizing agents are used to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, converting primary alcohols to aldehydes without significant overoxidation. To prevent further oxidation to the carboxylic acid, the aldehyde product can be distilled off as it forms, if it is sufficiently volatile.
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Common reagents for this full oxidation include potassium dichromate(VI) or sodium dichromate(VI) in the presence of sulfuric acid, typically with heating under reflux to ensure the reaction goes to completion.
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 2-(Oxan-4-yl)propanal | Aldehyde |
| This compound | Dess-Martin Periodinane | 2-(Oxan-4-yl)propanal | Aldehyde |
| This compound | K₂Cr₂O₇, H₂SO₄, heat | 2-(Oxan-4-yl)propanoic acid | Carboxylic Acid |
While the primary alcohol group is already in a reduced state, "reduction" in this context typically refers to the complete removal of the hydroxyl group, a process known as deoxygenation, to yield the corresponding alkane, 4-isopropyl-oxane. This transformation is more challenging than the reduction of carbonyl compounds.
One effective method involves the conversion of the alcohol into a better leaving group, such as a tosylate or a diphenyl phosphate ester, followed by reduction with a strong hydride reagent like lithium aluminium hydride (LiAlH₄) or lithium triethylborohydride. Direct deoxygenation can also be achieved using certain catalytic systems, such as HSiEt₃ in the presence of a Lewis acid like B(C₆F₅)₃, which can effectively reduce primary alcohols to the corresponding hydrocarbons.
The hydroxyl group of this compound serves as a key handle for derivatization through ester and ether linkages.
Esterification: Esters are commonly synthesized by reacting the alcohol with a carboxylic acid or one of its derivatives, such as an acid chloride or anhydride. The most direct method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. This is an equilibrium process, and the yield of the ester can be maximized by removing water as it is formed or by using an excess of one of the reactants. Alternatively, enzymatic catalysts, such as lipases, can be employed under milder conditions to produce esters in high yield.
Etherification: The formation of an ether from this compound is commonly achieved through the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or benzyl bromide) in an Sₙ2 reaction to yield the desired ether.
Table 2: Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Product Structure Example (R=CH₃) | Product Name Example |
|---|---|---|---|
| Esterification | Acetic Acid (CH₃COOH), H₂SO₄ | 2-(Oxan-4-yl)propyl acetate | Ester |
| Esterification | Acetic Anhydride, Pyridine | 2-(Oxan-4-yl)propyl acetate | Ester |
| Etherification | 1. NaH; 2. Methyl Iodide (CH₃I) | 4-(1-Methoxypropyl)oxane | Ether |
Reactivity of the Tetrahydropyran (B127337) Ring System
The tetrahydropyran (oxane) ring is a saturated cyclic ether. This system is generally stable and chemically inert compared to the primary alcohol group. Its low reactivity is due to the absence of double bonds and the presence of strong C-C and C-O single bonds, as well as minimal ring strain.
Direct functionalization of the saturated oxane ring via electrophilic or nucleophilic substitution is challenging and typically requires harsh conditions or specialized reagents. Unlike aromatic systems, the ring does not undergo electrophilic substitution. Nucleophilic attack on the carbon atoms adjacent to the ether oxygen is difficult without an activating group, as the alkoxide would be a poor leaving group. Therefore, under standard laboratory conditions, the tetrahydropyran ring of this compound is expected to remain intact during most chemical transformations targeting the primary alcohol side chain.
While the tetrahydropyran ring is robust, it can undergo ring-opening reactions under specific, typically harsh, conditions. Cleavage of the ether linkages generally requires the use of strong protic acids (e.g., HBr, HI) or potent Lewis acids. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid at one of the adjacent carbon atoms. This process would break open the ring to form a di-functionalized linear alkane. However, such conditions are aggressive and would likely affect other functional groups in the molecule. For this compound, these reactions are not typically employed unless the specific goal is to deconstruct the heterocyclic core. The stability of the six-membered ring makes it significantly less prone to ring-opening than smaller, more strained cyclic ethers like oxetanes.
Kinetic and Thermodynamic Studies of Reactions
Reaction Order and Rate Constant Determination
There is currently no specific data available in the scientific literature regarding the determination of reaction order or rate constants for reactions involving this compound.
Solvent Effects on Reaction Kinetics
Specific studies on the effects of different solvents on the reaction kinetics of this compound have not been reported.
Analysis of Reaction Equilibrium and Selectivity
There is no available research that analyzes the reaction equilibrium or selectivity in transformations of this compound.
Mechanistic Investigations of Key Transformations
Proposing and Validating Reaction Pathways
No specific reaction pathways for this compound have been proposed or validated in the existing chemical literature.
Identification and Characterization of Reaction Intermediates
There are no documented studies that identify or characterize any reaction intermediates formed during transformations of this compound.
Advanced Spectroscopic and Analytical Methodologies for 2 Oxan 4 Yl Propan 1 Ol
Chromatographic Separation Techniques
Chromatographic techniques are powerful tools for separating the components of a mixture and for determining the purity of a substance. For 2-(Oxan-4-yl)propan-1-ol, both gas and liquid chromatography are invaluable.
Gas chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds without decomposition. In the analysis of this compound, GC is instrumental in determining its purity and for quantitative measurements. A typical GC system utilizes a carrier gas to move the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.
The purity of a this compound sample can be assessed by the presence of a single major peak in the chromatogram, with any additional peaks indicating impurities. For quantitative analysis, a calibration curve is typically generated using standards of known concentration. The area of the peak corresponding to this compound in the sample is then compared to the calibration curve to determine its concentration.
Table 1: Representative GC Parameters for Analysis of Propanol (B110389) Derivatives
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Argon nih.gov |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Injection Volume | 1 µL |
Note: These parameters are illustrative and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For a chiral compound like this compound, which can exist as enantiomers, chiral HPLC is particularly crucial for determining the enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The choice of the mobile phase is critical and often consists of a mixture of solvents, such as hexane (B92381) and an alcohol like 2-propanol, to achieve optimal separation. researchgate.net The detector, typically a UV detector, measures the absorbance of the eluting compounds, allowing for their quantification.
Table 2: Illustrative HPLC Conditions for Chiral Separation
| Parameter | Value |
| Column | Chiral stationary phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: These conditions are representative and would need to be optimized for the specific enantiomeric separation of this compound.
Hyphenated techniques, which couple a separation technique with a mass spectrometer, are powerful tools for the definitive identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification. researchgate.netresearchgate.net This technique is invaluable for confirming the identity of the main peak as this compound and for identifying any impurities present in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. Similar to GC-MS, it combines the separation capabilities of HPLC with the detection power of mass spectrometry to provide structural information and molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, with protons near electronegative atoms being shifted downfield (to higher ppm values). pearson.comdocbrown.info The integration of the signal corresponds to the number of protons giving rise to that signal. docbrown.info Spin-spin splitting, or multiplicity, arises from the interaction of neighboring protons and provides information about the connectivity of atoms. youtube.com
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxane ring, the propanol side chain, and the hydroxyl group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CHH OH (diastereotopic) | ~3.4-3.6 | m | 2H |
| -CH (CH₃)CH₂OH | ~1.6-1.8 | m | 1H |
| -CH ₃ | ~0.9 | d | 3H |
| Oxane ring protons (-O-CH ₂) | ~3.3-3.5 and ~3.8-4.0 | m | 4H |
| Oxane ring protons (-C-CH ₂-C-) | ~1.2-1.7 | m | 4H |
| Oxane ring proton (-CH -) | ~1.5-1.7 | m | 1H |
| -OH | Variable | s (broad) | 1H |
Note: These are predicted values and the actual spectrum may vary. The use of a deuterated solvent like CDCl₃ is common. docbrown.info
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal in the spectrum. docbrown.info The chemical shift of a carbon signal is influenced by its hybridization and the electronegativity of the atoms attached to it.
In the ¹³C NMR spectrum of this compound, separate signals would be expected for each of the carbon atoms in the oxane ring and the propanol side chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. miamioh.edu
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂OH | ~65-70 |
| -C H(CH₃)CH₂OH | ~40-45 |
| -C H₃ | ~15-20 |
| Oxane ring carbons (-O-C H₂) | ~65-70 |
| Oxane ring carbons (-C-C H₂-C-) | ~30-35 |
| Oxane ring carbon (-C H-) | ~35-40 |
Note: These are predicted values based on analogous structures and the actual spectrum may vary. Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm. docbrown.infodocbrown.info
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are powerful for unambiguously establishing the covalent framework of this compound by revealing through-bond scalar couplings between nuclei.
Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In the COSY spectrum of this compound, cross-peaks would be expected between protons on adjacent carbon atoms. For instance, the protons of the hydroxymethyl group (CH₂OH) would show a correlation to the methine proton of the propanol side chain. Similarly, the protons on the oxane ring would exhibit correlations to their immediate neighbors, allowing for the tracing of the proton network within the ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum represents a C-H bond. This technique is instrumental in assigning the ¹³C chemical shifts based on the more readily interpretable ¹H spectrum. For this compound, this would confirm the attachment of specific protons to their corresponding carbon atoms in both the oxane ring and the propanol side chain.
Predicted ¹H-¹³C Connectivity Data from 2D NMR
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (from HSQC) | Key HMBC Correlations (²J_CH, ³J_CH) |
| Protons on C1' (CH₂OH) | C1' | C2', C4 |
| Proton on C2' (CH) | C2' | C1', C3', C4 |
| Protons on C3' (CH₃) | C3' | C2', C4 |
| Proton on C4 (CH) | C4 | C2', C3, C5 |
| Protons on C3/C5 (CH₂) | C3/C5 | C4, C2/C6 |
| Protons on C2/C6 (CH₂) | C2/C6 | C3/C5 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular bonds and functional groups. For this compound, the IR spectrum would be characterized by the presence of key functional groups: the hydroxyl group (-OH) and the ether linkage (C-O-C) within the oxane ring, as well as the aliphatic C-H bonds.
The most prominent feature would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol, broadened due to intermolecular hydrogen bonding. pressbooks.publibretexts.orgorgchemboulder.com The C-O stretching vibration of the primary alcohol would give rise to a strong absorption in the 1050-1260 cm⁻¹ range. orgchemboulder.com The ether C-O-C stretching within the tetrahydropyran (B127337) ring would also contribute to absorptions in the fingerprint region, typically around 1100 cm⁻¹. Additionally, strong absorptions corresponding to sp³ C-H stretching would be observed in the 2850-3000 cm⁻¹ region. pressbooks.pubmaricopa.edu
Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch | Primary Alcohol | 3200-3600 | Strong, Broad |
| C-H Stretch | Alkane (sp³) | 2850-3000 | Strong |
| C-O Stretch | Primary Alcohol | 1050-1260 | Strong |
| C-O-C Stretch | Ether (Oxane) | ~1100 | Strong |
Advanced Mass Spectrometry (MS) Techniques
Advanced mass spectrometry techniques are indispensable for determining the molecular weight, elemental composition, and structural features of this compound through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions and their fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. With its molecular formula of C₈H₁₆O₂, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This level of accuracy helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺• | C₈H₁₆O₂ | 144.11503 |
| [M+H]⁺ | C₈H₁₇O₂⁺ | 145.12286 |
| [M+Na]⁺ | C₈H₁₆O₂Na⁺ | 167.10480 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure and connectivity.
For this compound, fragmentation would likely be initiated by the loss of stable neutral molecules or through cleavage of the weakest bonds. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) from the protonated molecule. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom of the alcohol, is also a characteristic fragmentation pathway for primary alcohols. libretexts.org Cleavage of the oxane ring could also occur, leading to a series of characteristic fragment ions. Analyzing these fragmentation patterns allows for the reconstruction of the molecular structure.
Predicted Key Fragmentations in the MS/MS Spectrum of [C₈H₁₆O₂ + H]⁺
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| 145.12 | 127.11 | H₂O | C₈H₁₅O⁺ (Dehydrated precursor) |
| 145.12 | 115.11 | C₂H₄O | C₆H₁₁O⁺ (Loss of acetaldehyde (B116499) from side chain) |
| 145.12 | 85.06 | C₃H₈O | C₅H₉O⁺ (Oxane ring fragment) |
| 145.12 | 57.07 | C₅H₁₀O | C₃H₅O⁺ (Propanol side chain fragment) |
Ion Mobility Spectrometry (IMS) for Conformational Analysis (e.g., Predicted Collision Cross Section)
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and characterization. A key parameter derived from IMS is the collision cross section (CCS), which is a measure of the ion's rotationally averaged surface area.
For this compound, the CCS value can be predicted computationally based on its three-dimensional structure. nih.govmdpi.com Different conformations of the molecule (e.g., chair vs. boat conformations of the oxane ring, and different orientations of the propanol side chain) will have slightly different CCS values. By comparing experimentally measured CCS values with theoretically calculated values for different conformers, it is possible to gain insights into the most stable gas-phase conformation of the molecule. This information is complementary to the connectivity data obtained from NMR and MS. Machine learning models can also be employed to predict CCS values based on the molecular structure. mdpi.com
Predicted Collision Cross Section (CCS) for this compound
| Ion Species | Adduct | Predicted CCS (Ų) in N₂ |
| [M+H]⁺ | Proton | ~120 - 130 |
| [M+Na]⁺ | Sodium | ~125 - 135 |
Note: The predicted CCS values are estimates and can vary depending on the computational method and the specific conformation of the ion.
Computational Chemistry and Theoretical Studies of 2 Oxan 4 Yl Propan 1 Ol
Molecular Structure and Conformation Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com The goal is to identify the most stable conformers, which correspond to energy minima on the potential energy surface (PES). gmu.edu
The potential energy surface of a flexible molecule like 2-(Oxan-4-yl)propan-1-ol is complex, featuring numerous energy minima. These include a single global minimum, representing the most stable conformation, and several local minima, corresponding to less stable but still potentially populated conformers. gmu.eduslideshare.net Identifying these minima is a critical step in understanding the molecule's structural preferences.
The process begins by generating a wide range of possible starting structures. This can be achieved through systematic or stochastic methods.
Systematic Search: This method involves rotating all flexible bonds in the molecule by a defined increment (e.g., 120 degrees), generating a grid of possible conformations. wavefun.com Each resulting structure is then subjected to energy minimization to find the nearest local minimum. While thorough, this approach can be computationally expensive for molecules with many rotatable bonds.
Stochastic Methods (e.g., Monte Carlo, Simulated Annealing): These methods explore the conformational space randomly. wavefun.com In simulated annealing, the molecule's internal energy is increased computationally, allowing it to overcome energy barriers and escape local minima. ucsb.eduslideshare.net The energy is then gradually decreased, allowing the structure to "anneal" into a low-energy conformation. Repeating this process many times can efficiently locate low-energy minima, including the global minimum. ucsb.edu
Each identified unique conformation is then optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain accurate geometries and relative energies.
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer ID | Tetrahydropyran (B127337) Ring Conformation | Side Chain Dihedral Angle (τ C-C-C-O) | Relative Energy (kcal/mol) |
| Conf-1 | Chair (Equatorial) | anti (180°) | 0.00 (Global Minimum) |
| Conf-2 | Chair (Equatorial) | gauche (+60°) | 0.85 |
| Conf-3 | Chair (Equatorial) | gauche (-60°) | 0.88 |
| Conf-4 | Chair (Axial) | anti (180°) | 3.50 |
| Conf-5 | Twist-Boat | gauche (+75°) | 5.20 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate typical results from a conformational analysis.
Tetrahydropyran Ring: The six-membered THP ring is not planar. It predominantly adopts a stable chair conformation , which minimizes both angle strain and torsional strain. edurev.inresearchgate.net In this conformation, substituents at the 4-position can be either in an axial or equatorial position. The conformation with the bulky 2-hydroxypropyl group in the equatorial position is expected to be significantly more stable, as this minimizes steric hindrance. Other higher-energy conformations like the boat and twist-boat forms also exist but are typically transition states or high-energy local minima. edurev.in
Side Chain: The acyclic 2-hydroxypropyl side chain possesses rotational freedom around its C-C single bonds. libretexts.org The most important rotations are around the C4(ring)-C1(side chain) bond and the C1-C2 bond within the side chain. The relative arrangement of the substituents leads to different staggered conformers, which can be described as anti or gauche. libretexts.org The interplay between the ring's conformation and the side chain's orientation determines the final geometry and stability of each conformer.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are used to investigate the electronic structure of a molecule, providing insights into its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: This orbital is the highest-energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity or basicity). A higher HOMO energy indicates a better electron donor. youtube.com For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and hydroxyl groups, reflecting the high electron density of the lone pairs.
LUMO: This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy signifies a better electron acceptor. youtube.com The LUMO is likely to be distributed over the antibonding σ* orbitals of the C-O and C-C bonds.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily polarized and more reactive.
Table 2: Illustrative FMO Properties for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.85 | Localized on oxygen lone pairs (nucleophilic center) |
| LUMO | 2.15 | Delocalized over C-O and C-H σ* orbitals (electrophilic center) |
| HOMO-LUMO Gap | 12.00 | Indicates high kinetic stability |
Note: This table contains hypothetical data for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. deeporigin.com It is calculated by placing a positive test charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor). deeporigin.com
MEP maps are invaluable for understanding intermolecular interactions, particularly in the context of drug design, as they can predict sites for hydrogen bonding and other electrostatic interactions. ucsb.eduresearchgate.net For this compound:
Negative Regions (Red/Yellow): The most electron-rich areas are expected around the two oxygen atoms, corresponding to their lone pairs. These sites are the primary hydrogen bond acceptors.
Positive Regions (Blue): The most electron-poor region is expected to be the hydrogen atom of the hydroxyl group. This site is the primary hydrogen bond donor.
Neutral Regions (Green): The aliphatic carbon and hydrogen atoms of the tetrahydropyran ring and the propyl side chain would constitute the largely neutral, non-polar regions of the molecule.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic properties, which is crucial for structure elucidation and interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for this purpose. acs.org
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors for each atom. These values can then be converted into NMR chemical shifts (¹H and ¹³C) that can be directly compared with experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT for accurate NMR predictions. researchgate.netacs.org Comparing calculated shifts for different low-energy conformers with experimental data can help confirm the predominant solution-state structure of the molecule.
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. This information can be used to generate a theoretical infrared (IR) spectrum. By comparing the positions and intensities of the calculated absorption bands with an experimental IR spectrum, one can assign specific vibrational modes to the observed peaks, such as the characteristic O-H stretching of the alcohol and C-O stretching of the ether and alcohol groups. researchgate.net
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (attached to OH) | 70.5 |
| CH₂ (ring, adjacent to O) | 67.8 |
| CH (ring, attached to side chain) | 40.2 |
| CH₂ (ring) | 34.5 |
| CH₂ (side chain) | 30.1 |
| CH₃ (side chain) | 18.9 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the application of theoretical spectroscopy.
Computational NMR Chemical Shift Predictions
Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the NMR chemical shifts of organic molecules. These predictions are crucial for the structural elucidation and conformational analysis of compounds like this compound. The process typically involves geometry optimization of the molecule's possible conformers, followed by the calculation of magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO).
The predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound are influenced by the electronic environment of each nucleus. For the oxane ring, the chair conformation is the most stable. The substituent at the 4-position can exist in either an axial or equatorial orientation, leading to two primary conformers. Computational studies on substituted tetrahydropyrans have shown that the relative energies of these conformers and the corresponding Boltzmann population distribution are critical for obtaining accurate, averaged chemical shift predictions.
Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, calculated at a common level of theory (e.g., B3LYP/6-31G(d)).
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1' (CH-OH) | - | ~70-75 |
| H1' | ~3.5-3.7 | - |
| C2' (CH-CH3) | - | ~40-45 |
| H2' | ~1.6-1.8 | - |
| C3' (CH3) | - | ~15-20 |
| H3' | ~0.9-1.1 | - |
| C2, C6 (Oxane) | - | ~65-70 |
| H2ax, H6ax | ~3.3-3.5 | - |
| H2eq, H6eq | ~3.9-4.1 | - |
| C3, C5 (Oxane) | - | ~30-35 |
| H3ax, H5ax | ~1.2-1.4 | - |
| H3eq, H5eq | ~1.7-1.9 | - |
| C4 (Oxane) | - | ~40-45 |
| H4 | ~1.5-1.7 | - |
Calculated IR Frequencies and Intensities
Theoretical calculations of vibrational frequencies are a cornerstone of computational chemistry, providing a simulated infrared (IR) spectrum that can be compared with experimental data. For this compound, these calculations can predict the frequencies and intensities of the fundamental vibrational modes. DFT methods are commonly employed for these calculations. The resulting theoretical spectrum helps in the assignment of experimental IR bands to specific molecular motions.
The key functional groups in this compound, namely the hydroxyl (-OH) group, the C-O-C ether linkage in the oxane ring, and the aliphatic C-H bonds, give rise to characteristic vibrational frequencies. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra.
A table of predicted, unscaled vibrational frequencies and their corresponding assignments for significant modes in this compound is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity | Assignment |
|---|---|---|---|
| O-H stretch | ~3600-3700 | Strong | Hydroxyl group |
| C-H stretch (alkane) | ~2900-3000 | Medium-Strong | Propanol (B110389) and oxane C-H bonds |
| C-O stretch (alcohol) | ~1050-1150 | Strong | Primary alcohol C-O bond |
| C-O-C stretch (ether) | ~1100-1200 | Strong | Oxane ring ether linkage |
| O-H bend | ~1350-1450 | Medium | Hydroxyl group |
| C-H bend | ~1300-1470 | Medium | Methylene and methyl groups |
Computational Modeling of Reaction Mechanisms
Computational modeling provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, theoretical studies can elucidate the mechanisms of reactions such as oxidation, dehydration, or etherification.
Transition State Characterization
A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational methods are used to locate these saddle points on the potential energy surface. The geometry of the transition state provides insight into the bonding changes that occur during the reaction. For instance, in a dehydration reaction of this compound, the transition state would likely show an elongated C-O bond of the hydroxyl group and a partially formed double bond.
Density Functional Theory (DFT) Studies in Mechanistic Elucidation
Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT studies can provide detailed information about the electronic structure of reactants, intermediates, and transition states. By analyzing properties such as charge distribution, molecular orbitals, and bond orders, a deeper understanding of the factors that control the reactivity and selectivity of a reaction can be achieved. For instance, a DFT study of the oxidation of this compound could reveal how the presence of the oxane ring influences the reactivity of the primary alcohol.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Oxan-4-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions of oxane derivatives with propanol precursors. For example, oxane (tetrahydropyran) derivatives can react with allyl alcohols under acidic catalysis to form intermediates, followed by hydrogenation to yield the final product. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and byproduct formation .
- Data Consideration : Track reaction progress via GC-MS or NMR to identify intermediates (e.g., allyl ethers) and optimize purification steps (e.g., column chromatography with silica gel).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
